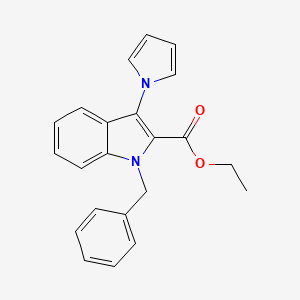![molecular formula C20H17ClF3N3O5 B2421356 ethyl N-[(2Z)-2-{[(3-chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]methylidene}-3-oxobutanoyl]carbamate CAS No. 338770-16-4](/img/structure/B2421356.png)
ethyl N-[(2Z)-2-{[(3-chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]methylidene}-3-oxobutanoyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound appears to contain a trifluoromethylpyridine (TFMP) group . TFMP and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Scientific Research Applications
Antimitotic and Anticancer Research
Ethyl N-[(2Z)-2-{[(3-chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]methylidene}-3-oxobutanoyl]carbamate has been explored in the realm of antimitotic and anticancer research. Studies have found alterations at certain positions of similar compounds significantly affect cytotoxicity and the inhibition of mitosis in cultured lymphoid leukemia L1210 cells. These compounds exhibit in vitro cytotoxicities at less than 1 nM, showing a level of in vivo activity comparable to their in vitro potency (Temple et al., 1991).
Synthesis of Anticancer Agents
The compound has been involved in the synthesis of potential anticancer agents. For instance, its derivatives have shown effects on the proliferation and the mitotic index of cultured L1210 cells and survival of mice bearing P388 leukemia (Temple et al., 1983).
Cytotoxicity Against Cultured Cells
Research also indicates that derivatives of this compound show potent cytotoxicity against cultured L1210 cells, suggesting their utility in anticancer applications. Such biological activities are attributed to the accumulation of cells at mitosis (Temple et al., 1982).
Metabolism and Biological Systems
The metabolism of similar compounds and their isomers has been studied, revealing different potencies in biological systems. For instance, both S- and R-isomers of certain derivatives are active, with the S-isomer showing more potency (Temple & Rener, 1992).
Synthesis of Trifluoromethyl Heterocycles
The compound plays a role in synthesizing a wide range of trifluoromethyl heterocycles, which are important in various chemical and pharmacological applications (Honey et al., 2012).
Binding with Cellular Tubulin
Studies have shown that ethyl N-[(2Z)-2-{[(3-chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]methylidene}-3-oxobutanoyl]carbamate binds with cellular tubulin, producing an accumulation of cells at mitosis and exhibiting cytotoxic activity against experimental neoplasms in mice (Temple, Rener, & Comber, 1989).
Glycine Transporter Inhibition
In a different area of research, derivatives of this compound have been identified as potent and orally available glycine transporter 1 inhibitors, showing potential in central nervous system therapeutic applications (Yamamoto et al., 2016).
properties
IUPAC Name |
ethyl N-[(Z)-2-[[3-chloro-4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]iminomethyl]-3-hydroxybut-2-enoyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClF3N3O5/c1-3-31-19(30)27-18(29)14(11(2)28)10-25-13-5-6-16(15(21)8-13)32-17-7-4-12(9-26-17)20(22,23)24/h4-10,28H,3H2,1-2H3,(H,27,29,30)/b14-11-,25-10? |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFLUDMVIWUVRL-VLNZCECCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C(=C(C)O)C=NC1=CC(=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC(=O)/C(=C(/C)\O)/C=NC1=CC(=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClF3N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-[(2Z)-2-{[(3-chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]methylidene}-3-oxobutanoyl]carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-dimethoxy-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2421273.png)
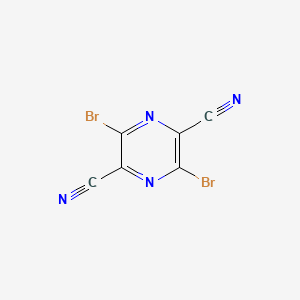
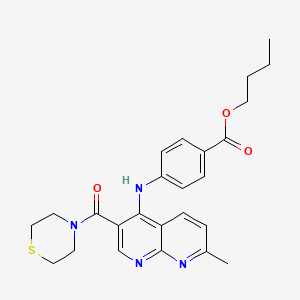
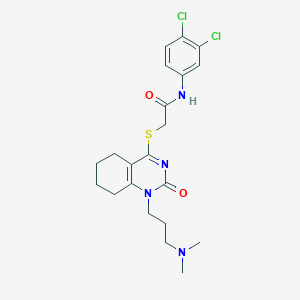

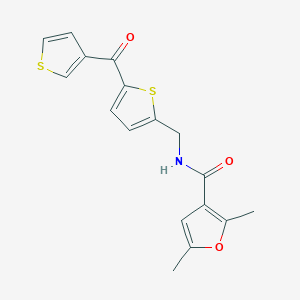
![N-[(3-bromothiophen-2-yl)methylidene]hydroxylamine](/img/structure/B2421284.png)
![3-(2,4-dichlorobenzyl)-8-isopropyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2421286.png)
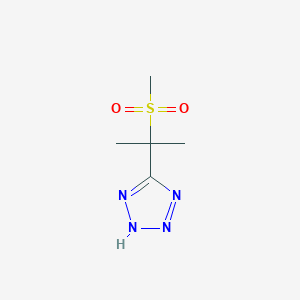
![N-(2,5-dimethoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2421291.png)

![4-[6-[(2-amino-2-oxoethyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide](/img/structure/B2421294.png)
